1-(2-Naphthalen-1-yloxyethyl)azepane;oxalic acid
Overview
Description
1-(2-Naphthalen-1-yloxyethyl)azepane; oxalic acid is a compound that combines a naphthalene derivative with an azepane ring, stabilized by oxalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Naphthalen-1-yloxyethyl)azepane typically involves the reaction of 2-naphthol with an appropriate azepane derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-Naphthalen-1-yloxyethyl)azepane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced naphthalene derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azepane ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Catalysts: Potassium carbonate, palladium on carbon
Major Products
The major products formed from these reactions include various naphthalene and azepane derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-(2-Naphthalen-1-yloxyethyl)azepane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Naphthalen-1-yloxyethyl)azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene moiety can intercalate with DNA, while the azepane ring may interact with protein structures, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Naphthalen-1-yloxyethyl)piperidine
- 1-(2-Naphthalen-1-yloxyethyl)morpholine
- 1-(2-Naphthalen-1-yloxyethyl)pyrrolidine
Uniqueness
1-(2-Naphthalen-1-yloxyethyl)azepane is unique due to its seven-membered azepane ring, which provides distinct steric and electronic properties compared to the six-membered piperidine or five-membered pyrrolidine rings. This uniqueness can lead to different biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(2-naphthalen-1-yloxyethyl)azepane;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO.C2H2O4/c1-2-6-13-19(12-5-1)14-15-20-18-11-7-9-16-8-3-4-10-17(16)18;3-1(4)2(5)6/h3-4,7-11H,1-2,5-6,12-15H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOWBHHHBGUBLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCOC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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